molecular formula C8H3BrCl2N2S B2970842 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine CAS No. 1467839-29-7

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine

Cat. No.: B2970842
CAS No.: 1467839-29-7
M. Wt: 309.99
InChI Key: ZDLDGVLKEXUALA-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (Molecular Formula: C₈H₃BrCl₂N₂S) is a halogenated pyrimidine derivative featuring a bromothiophene ring at the 4-position and dichloro substitutions at the 2- and 6-positions of the pyrimidine core. Key structural and physicochemical properties include:

  • SMILES: C1=C(SC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl
  • InChIKey: VRVPZDSYHQJNGD-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values range from 149.2 Ų ([M+H]⁺) to 156.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

The 2,6-dichloro substitution pattern is critical for bioactivity, as demonstrated in Structure-Activity Relationship (SAR) studies, where such substitutions enhance selectivity and potency in drug candidates .

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2S/c9-4-1-6(14-3-4)5-2-7(10)13-8(11)12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDGVLKEXUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467839-29-7
Record name 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki-Miyaura coupling process. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine with structurally related compounds:

Compound Name CAS No. Molecular Formula Substituents (Pyrimidine Core) Molecular Weight Key Differences
This compound N/A C₈H₃BrCl₂N₂S 4-bromothiophen-2-yl, 2,6-Cl 308.87 Reference compound
5-(4-Bromophenyl)-4,6-dichloropyrimidine 146533-41-7 C₁₀H₅BrCl₂N₂ 4-bromophenyl, 4,6-Cl 322.98 Bromophenyl vs. bromothiophene; Cl at 4,6 vs. 2,6
4-(2-Bromophenyl)-2,6-dichloropyrimidine 1493045-03-6 C₁₀H₅BrCl₂N₂ 2-bromophenyl, 2,6-Cl 303.97 Bromophenyl at 2-position; lower MW
4-(3-Bromophenyl)-2,6-diphenylpyrimidine 864377-28-6 C₂₂H₁₅BrN₂ 3-bromophenyl, 2,6-Ph 387.27 Diphenyl substitution; no Cl
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine 919301-53-4 C₂₂H₁₅ClN₂ 4-chlorophenyl, 2,6-Ph 342.82 Chlorophenyl vs. bromothiophene

Key Observations

Substituent Effects :

  • Bromothiophene vs. Bromophenyl : The bromothiophene group in the reference compound introduces sulfur heteroatoms, enhancing π-π stacking and electronic interactions compared to bromophenyl analogs .
  • Dichloro Positioning : 2,6-Dichloro substitution (reference compound) is preferred over 4,6-dichloro (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine) for improved steric compatibility in binding pockets .

Synthetic Challenges :

  • Bromination methods (e.g., activating effects of bromo groups on nucleophilic substitution) influence the synthesis of analogs. For example, 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine (a positional isomer) is discontinued commercially, likely due to challenges in regioselective synthesis .

Physicochemical Properties :

  • Collision Cross-Section (CCS) : The reference compound’s CCS (~150 Ų) suggests moderate polarity, comparable to bromophenyl analogs (data unavailable but inferred from molecular weight).
  • Lipophilicity : Bromothiophene derivatives may exhibit higher lipophilicity than chlorophenyl analogs (e.g., 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine), impacting membrane permeability .

Biological Activity

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), both of which play critical roles in cell cycle regulation and gene expression.

  • BRD4 Inhibition : BRD4 is involved in the regulation of genes associated with cell proliferation and survival. Inhibition of BRD4 can lead to apoptosis in cancer cells by disrupting their growth signals .
  • PLK1 Inhibition : PLK1 is essential for mitotic progression. Inhibiting PLK1 can induce mitotic arrest and subsequent cell death, particularly in cancer cells that are sensitive to such disruptions .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.029Induces apoptosis via BRD4 inhibition
HT-29 (Colorectal)0.042Cell cycle arrest through PLK1 inhibition
U-937 (Renal)0.094Disruption of mitotic processes

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like Methotrexate .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis, characterized by upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic Bcl-2 .
  • Colorectal Cancer : Another investigation into HT-29 cells showed that the compound effectively halted cell growth at the G2/M phase, confirming its role as a cell cycle inhibitor .
  • Synergistic Effects : Research indicates that combining this compound with traditional chemotherapeutic agents enhances efficacy by sensitizing cancer cells to DNA-damaging treatments .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent. Its drug-like properties include:

  • High Solubility : Facilitates absorption in biological systems.
  • Optimal Lipophilicity : Enhances membrane permeability.
  • Low Toxicity Profile : Demonstrated reduced toxicity towards normal cells compared to cancer cells .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions , leveraging the reactivity of the bromothiophene moiety. A standard protocol involves coupling 4-bromothiophene derivatives with 2,6-dichloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar solvent like DMF or THF under inert conditions. This method ensures selective aryl-aryl bond formation while preserving the chlorine substituents on the pyrimidine ring for further functionalization .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the substitution pattern and purity. For example, thiophene protons resonate near δ 7.2–7.5 ppm, while pyrimidine carbons appear at ~160–165 ppm .
  • Mass Spectrometry (ESI or EI) : To verify molecular weight (e.g., [M+1]⁺ peaks matching calculated values) .
  • Melting Point Analysis : Consistency with literature values (e.g., ~156–159°C for related bromothiophene-pyrimidine hybrids) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to moisture and light due to its halogenated and heteroaromatic structure. Storage in anhydrous, dark conditions at 0–4°C is recommended. Decomposition risks increase in protic solvents (e.g., ethanol), where nucleophilic substitution of chlorine atoms may occur .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO) influence its reactivity in cross-coupling reactions?

Computational studies reveal that the 4,6-dichloropyrimidine ring predominantly hosts the LUMO, making it electrophilic and reactive toward nucleophilic aromatic substitution. The bromothiophene moiety contributes to the HOMO, facilitating oxidative addition in cross-coupling reactions. The HOMO-LUMO gap (~4.5–5.0 eV) suggests moderate reactivity, requiring optimized catalysts (e.g., Pd with electron-rich ligands) for efficient coupling .

Q. Table 1: HOMO-LUMO Parameters for Analogous Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Gap (eV)
4,6-Dichloropyrimidine-7.2-2.84.4
Bromothiophene-Pyrimidine-6.9-2.44.5

Data adapted from DFT calculations in .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

Discrepancies in substitution patterns (e.g., Cl vs. Br reactivity) are addressed through:

  • Temperature Control : Lower temperatures (~0°C) favor substitution at the 4-position of pyrimidine due to steric and electronic effects .
  • Protecting Groups : Temporarily masking reactive sites (e.g., using trimethylsilyl groups) to direct coupling to the bromothiophene moiety .
  • Catalyst Screening : Bulky ligands (e.g., XPhos) enhance selectivity for cross-coupling over nucleophilic substitution .

Q. How can supramolecular interactions be exploited for co-crystal engineering?

The compound’s halogen and nitrogen atoms participate in C–X⋯N and π–π interactions , enabling co-crystallization with carboxylic acids or amines. For example, co-crystals with sorbic acid (via H-bonding and van der Waals forces) improve solubility for bioavailability studies .

Q. What computational methods predict its reactivity in multi-step syntheses?

DFT calculations and Molecular Electrostatic Potential (MEP) maps identify electron-deficient regions (e.g., pyrimidine C-2/C-4 positions) for nucleophilic attack. MD simulations further assess solvent effects on reaction pathways, guiding solvent selection (e.g., DCM for SNAr reactions) .

Methodological Notes

  • Contradiction Analysis : Conflicting reactivity data (e.g., solvent-dependent side reactions) should be resolved through kinetic studies and in situ IR monitoring .
  • Advanced Characterization : X-ray crystallography and Hirshfeld surface analysis validate supramolecular interactions .

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